Diazepam-13C,d3

Description

Theoretical Foundations of Isotopic Labeling in Chemical and Biological Research

Isotopic labeling is a technique where one or more atoms within a molecule are substituted with their isotope. sciex.commaine.govakjournals.com Isotopes are variants of a chemical element that possess the same number of protons but a different number of neutrons, resulting in a different atomic mass but nearly identical chemical properties. sciex.comkingston.ac.uk This subtle mass difference allows the labeled molecule to be distinguished from its unlabeled counterpart using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. akjournals.com

The fundamental principle of isotopic labeling lies in using these "heavy" isotopes as tracers. sciex.com Because the labeled compounds behave almost identically to the native molecules in biological and chemical processes, they can be used to track the journey of a substance through a metabolic pathway, a chemical reaction, or an entire organism. sciex.commaine.gov This provides invaluable insights into reaction mechanisms, metabolic flux, and the distribution of molecules within a system. kingston.ac.uk

The Role of Stable Isotopes (Carbon-13, Deuterium) in Pharmaceutical Analysis and Research

In pharmaceutical analysis, non-radioactive stable isotopes, particularly deuterium (B1214612) (²H or D) and carbon-13 (¹³C), are widely employed. wikipedia.orgrsc.org Their use is fundamental to drug metabolism and pharmacokinetic (DMPK) studies, which investigate a drug's absorption, distribution, metabolism, and excretion (ADME). researchgate.netresearchgate.net

Stable isotope-labeled compounds are most frequently used as internal standards for quantitative analysis, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov When analyzing complex samples like blood or urine, matrix components can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal of the target analyte. nih.gov An ideal internal standard co-elutes with the analyte and experiences the same matrix effects and variability during sample preparation. researchgate.netnih.gov By adding a known quantity of a stable isotope-labeled version of the drug to the sample, these variations can be accurately corrected for, as the ratio of the analyte to the internal standard remains constant. nih.govuakron.edu

While deuterium-labeled standards are common, ¹³C-labeled standards are often considered superior. nih.govuakron.edu The larger mass difference between deuterium and hydrogen can sometimes lead to a slight separation during chromatography, a phenomenon known as the "isotope effect." nih.gov The relative mass difference between ¹³C and ¹²C is smaller, meaning ¹³C-labeled compounds are more likely to co-elute perfectly with the unlabeled analyte, providing more accurate compensation for matrix effects. nih.govuakron.edu Diazepam-¹³C,d₃ combines both types of labels.

Evolution of Benzodiazepine (B76468) Isotopic Labeling in Research Contexts

The isotopic labeling of benzodiazepines has evolved significantly with advancements in analytical technology. Early research utilized radioisotopes, such as carbon-11 (B1219553), to label diazepam for in vivo visualization of benzodiazepine receptor sites in the brain using Positron Emission Tomography (PET). wikipedia.org While powerful, the use of radioactive isotopes poses safety challenges and requires specialized facilities.

The advent and refinement of LC-MS/MS have driven a shift towards the use of stable, non-radioactive isotopes. Today, deuterated and carbon-13 labeled benzodiazepines are routinely synthesized for use as internal standards in quantitative bioanalysis. sciex.commdpi.comojp.gov Compounds like Diazepam-d5 have become standard tools in forensic toxicology, clinical chemistry, and pharmacokinetic studies to ensure the accuracy and reliability of measurements. researchgate.netmdpi.comresearchgate.net The development of multi-labeled standards like Diazepam-¹³C,d₃ represents a further refinement, providing a robust tool for the most demanding analytical applications. This progression reflects a broader trend in pharmaceutical analysis towards safer and more precise methods for understanding drug disposition and action. lgcstandards.com

Diazepam-13C,d3: A Closer Look

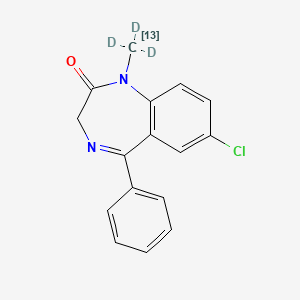

Diazepam-¹³C,d₃ is a specifically synthesized version of diazepam where the methyl group attached to the nitrogen atom of the diazepine (B8756704) ring contains one carbon-13 atom and three deuterium atoms.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below. The incorporation of stable isotopes results in a higher molecular weight compared to unlabeled diazepam.

| Property | Value | Source |

| IUPAC Name | 7-chloro-5-phenyl-1-(trideuterio(1³C)methyl)-3H-1,4-benzodiazepin-2-one | lcms.cz |

| CAS Number | 1216457-46-3 | lcms.czresearchgate.netnih.gov |

| Molecular Formula | C₁₅¹³CH₁₀D₃ClN₂O | nih.gov |

| Molecular Weight | 288.75 g/mol | lcms.cznih.gov |

| Unlabeled CAS | 439-14-5 (Diazepam) | researchgate.netnih.gov |

| Unlabeled Mol. Wt. | 284.74 g/mol | researchgate.net |

Synthesis

The synthesis of Diazepam-¹³C,d₃ is not typically detailed in open literature but follows established principles of isotopic labeling. The most common strategy involves the methylation of the appropriate precursor, nor-diazepam (7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one). wikipedia.org In this reaction, the hydrogen on the nitrogen at position 1 is replaced with a methyl group. To produce Diazepam-¹³C,d₃, a specialized methylating agent, such as methyl-iodide labeled with both carbon-13 and deuterium ([¹³C]d₃-methyl iodide), is used. wikipedia.org This ensures the specific and targeted placement of the stable isotopes onto the diazepam scaffold. The final product is then purified using techniques like high-performance liquid chromatography (HPLC). wikipedia.org

Applications in Research and Analysis

The primary and most critical application of Diazepam-¹³C,d₃ is its use as an internal standard in quantitative mass spectrometry. kcl.ac.uk In clinical and forensic toxicology, accurate measurement of diazepam and its metabolites (nordiazepam, temazepam, and oxazepam) in biological samples is essential. ojp.govbrjac.com.br LC-MS/MS is the method of choice for this analysis due to its high sensitivity and specificity. sciex.com

Detailed Research Findings: Numerous validated bioanalytical methods utilize a stable isotope-labeled version of diazepam as an internal standard. maine.govresearchgate.netmdpi.comojp.gov For example, in a high-throughput LC-MS/MS assay to study the pharmacokinetics of diazepam, Diazepam-d5 was used to ensure precision and accuracy. researchgate.net The use of a stable isotope-labeled internal standard is cited as essential for correcting matrix effects and variability in sample recovery. researchgate.net Diazepam-¹³C,d₃, with its four mass unit difference from the unlabeled compound, serves this role effectively, providing a clean signal that does not overlap with the natural isotopic distribution of the analyte. nih.gov

The table below summarizes typical parameters for the LC-MS/MS analysis of diazepam, where a labeled internal standard like Diazepam-¹³C,d₃ is employed.

| Parameter | Typical Value / Setting | Source |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | sciex.comojp.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | maine.govojp.gov |

| MS/MS Transition (Diazepam) | Precursor Ion (m/z) 285.0 -> Product Ion (m/z) 193 or 154 | researchgate.net |

| MS/MS Transition (this compound) | Precursor Ion (m/z) 289.0 -> Product Ion (m/z) 197 or 154 | (Predicted) |

| Internal Standard | Deuterated or ¹³C-labeled analog of the analyte | maine.govojp.gov |

| Matrices Analyzed | Whole Blood, Plasma, Serum, Urine, Meconium | maine.govojp.gov |

| Application | Therapeutic Drug Monitoring, Forensic Toxicology, Pharmacokinetic Studies | researchgate.net |

The fragmentation of diazepam in a mass spectrometer typically involves the loss of parts of the diazepine ring structure. researchgate.net For Diazepam-¹³C,d₃, fragments that retain the labeled methyl group will show a mass shift of +4 amu (atomic mass units) compared to the corresponding fragments from unlabeled diazepam, allowing for unambiguous detection and quantification.

Structure

3D Structure

Properties

Molecular Formula |

C16H13ClN2O |

|---|---|

Molecular Weight |

288.75 g/mol |

IUPAC Name |

7-chloro-5-phenyl-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1+1D3 |

InChI Key |

AAOVKJBEBIDNHE-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Analytical Applications of Diazepam 13c,d3 in Quantitative Bioanalysis

Principles and Advantages of Stable Isotope Dilution Assays (SIDA) for Benzodiazepine (B76468) Quantification

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique used in mass spectrometry to determine the concentration of an analyte in a sample. swgdrug.orgsciex.com The core principle involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte, such as Diazepam-13C,d3, to the sample at an early stage of the preparation process. thermofisher.com This labeled compound, often referred to as the internal standard (IS), is chemically identical to the unlabeled (native) analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H). swgdrug.orgspectrabase.com

Because the SIL internal standard and the native analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, cleanup, derivatization, and chromatographic separation. thermofisher.com Any loss of analyte during the analytical workflow will be mirrored by a proportional loss of the internal standard. The mass spectrometer distinguishes between the native analyte and the SIL internal standard based on their mass-to-charge (m/z) ratio. Quantification is then based on the ratio of the instrument's response for the native analyte to that of the known amount of the added internal standard. swgdrug.org

The primary advantages of using this compound in a SIDA approach for benzodiazepine quantification are:

Enhanced Accuracy and Precision: By correcting for procedural variations and sample loss, SIDA provides highly accurate and reproducible results. researchgate.net

Compensation for Matrix Effects: This is the most significant advantage in bioanalysis. Co-eluting endogenous components in biological matrices like plasma or urine can interfere with the ionization of the analyte, causing ion suppression or enhancement, which can lead to erroneous results. nist.govresearchgate.net Since this compound co-elutes with native diazepam and experiences the same matrix effects, the ratio of their signals remains constant, effectively nullifying the interference. nih.gov

Improved Specificity: The use of a mass spectrometric detector in combination with a SIL internal standard provides exceptional specificity, ensuring that the signal being measured is truly from the analyte of interest. thermofisher.com

Superiority of ¹³C Labeling: While deuterium (B1214612) (²H) labeling is common, ¹³C-labeled standards are often considered superior. Deuterium labeling can sometimes cause a slight shift in chromatographic retention time relative to the unlabeled analyte (the "isotope effect"), which can compromise the correction for matrix effects if the interference is not constant across the peak. nist.gov ¹³C-labeled standards like this compound typically exhibit perfect co-elution, making them the gold standard for robust bioanalytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies Utilizing this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of benzodiazepines in biological fluids due to its high sensitivity and specificity. thermofisher.comnih.gov The integration of this compound as an internal standard is fundamental to the development of robust and reliable LC-MS/MS methods.

Developing an ultrasensitive LC-MS/MS method requires careful optimization of sample preparation, chromatography, and mass spectrometry parameters. The goal is to achieve a low Lower Limit of Quantification (LLOQ), which is the smallest amount of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy.

Sample preparation is a critical first step to remove interfering substances from the biological matrix. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) is used to precipitate proteins from plasma or serum.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate). nih.gov

Solid-Phase Extraction (SPE): A highly effective and selective method where the analyte is retained on a solid sorbent while interferences are washed away. nist.gov

Chromatographic separation is typically achieved using reversed-phase columns, such as a C18 column. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used to separate diazepam and its metabolites from other compounds. nih.gov The use of modern UPLC (Ultra-Performance Liquid Chromatography) systems can significantly shorten analysis time while improving resolution.

The table below summarizes typical parameters and achieved sensitivity in LC-MS/MS methods for diazepam.

| Biological Matrix | Sample Preparation | LLOQ (ng/mL) | Reference |

|---|---|---|---|

| Human Plasma | Liquid-Liquid Extraction | 0.5 | nih.gov |

| Urine | Dilution | ≤10 | thermofisher.com |

| Serum | Protein Precipitation | Clinically Significant Range | researchgate.net |

| Plasma | Acetonitrile Clean-up | 1.0 (LOQ) / 0.2 (LOD) | pu.edu.pk |

Matrix effects are a major challenge in quantitative LC-MS/MS, arising from co-eluting compounds from the sample matrix that affect the efficiency of analyte ionization in the MS source. nist.gov This can lead to either a suppression or enhancement of the analyte signal, compromising the accuracy and reproducibility of the method. researchgate.net

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte, such as this compound, is the most effective strategy to combat these issues. nih.gov Key aspects of its role include:

Co-elution: this compound is designed to have the same chromatographic retention time as native diazepam. This ensures that both the analyte and the internal standard are exposed to the same co-eluting matrix components at the same time.

Identical Ionization Behavior: Both compounds experience the same degree of ion suppression or enhancement because their ionization properties are virtually identical.

Constant Response Ratio: While the absolute signal intensity of both the analyte and the internal standard may fluctuate due to matrix effects, the ratio of their signals remains constant and proportional to the analyte's concentration.

Enhanced Robustness: By compensating for variability in matrix effects between different samples (e.g., from different individuals), the use of this compound makes the assay more robust and reliable for analyzing large batches of clinical or forensic samples.

Tandem mass spectrometry operates by selecting a specific precursor ion (based on the analyte's molecular weight), fragmenting it, and then detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity. thermofisher.com

For diazepam analysis, Electrospray Ionization (ESI) in positive ion mode is commonly employed. nih.gov The parameters for both the unlabeled diazepam and the labeled internal standard, this compound, must be optimized.

Precursor Ion Selection: For native diazepam, the protonated molecule [M+H]⁺ has an m/z of approximately 285.2. For this compound, which contains one ¹³C atom and three deuterium atoms, the mass is increased by approximately 4 Da, resulting in a protonated molecule [M+H]⁺ with an m/z of about 289.1.

Fragmentation (Product Ion Selection): During method development, the precursor ions are fragmented in the collision cell of the mass spectrometer at varying collision energies to find the optimal energy that produces a stable and intense product ion. For diazepam (m/z 285.2), a characteristic and abundant product ion is found at m/z 193.1. Since the isotopic labels in this compound are on the N-methyl group, which is retained in this fragment, the corresponding product ion for the internal standard is shifted by 4 Da to m/z 197.1.

The table below details the optimized MRM parameters for a typical diazepam assay using this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Diazepam | 285.2 | 193.1 | Positive ESI | nih.gov |

| This compound | 289.1 | 197.1 | Positive ESI |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques Employing this compound

While LC-MS/MS is often preferred, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of benzodiazepines. nih.gov However, many benzodiazepines, including diazepam, are thermally labile and contain polar functional groups, which can lead to poor chromatographic peak shape and degradation in the hot GC inlet. To overcome these challenges, chemical derivatization is typically required before analysis. This compound serves as an ideal internal standard in GC-MS methods, as it undergoes the same derivatization reaction and experiences the same chromatographic behavior as the unlabeled analyte.

Derivatization is a chemical modification process used to convert analytes into forms that are more suitable for GC analysis. The primary goals are to increase thermal stability and volatility, and to improve chromatographic separation. For benzodiazepines, the most common strategy is silylation.

Silylation involves replacing active hydrogen atoms (e.g., in N-H or O-H groups) with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This reduces the polarity of the molecule and makes it more volatile.

Common silylating reagents include:

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like 1% TMCS (trimethylchlorosilane), it is a widely employed reagent for creating TMS derivatives of benzodiazepines.

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another effective reagent for producing TMS derivatives.

MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms TBDMS derivatives, which are generally more stable and less susceptible to hydrolysis than their TMS counterparts, providing more robust and reproducible results.

The derivatization reaction conditions, such as temperature, reaction time, and solvent, must be optimized to ensure complete conversion of both the native diazepam and the this compound internal standard to their silylated forms for accurate quantification.

Quantitative Analysis of Diazepam in Complex Samples using GC-MS/MS with Labeled Standards

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the quantification of drugs like diazepam in biological samples such as blood, plasma, and urine. lgcstandards.com The method's high selectivity and sensitivity are further enhanced by the use of a stable isotope-labeled internal standard like this compound.

In a typical GC-MS/MS workflow, a known amount of this compound is added to the biological sample at the beginning of the sample preparation process. nih.gov This "spiking" allows the internal standard to undergo the same extraction, derivatization, and analysis conditions as the unlabeled diazepam analyte. Because this compound is chemically identical to diazepam, it co-elutes with the analyte during chromatographic separation. However, due to its higher mass, it is readily distinguishable by the mass spectrometer.

The primary advantage of this approach is the ability to correct for sample loss during preparation and for variations in instrument response. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of diazepam in the original sample. This ratiometric measurement ensures that any procedural inconsistencies affect both the analyte and the internal standard equally, thus canceling out potential errors.

For instance, research on the determination of benzodiazepines in whole blood samples using a GC-MS/MS method with a deuterated diazepam internal standard demonstrated the robustness of this approach. The use of the labeled standard was integral to achieving reliable quantification in a complex matrix like blood. lgcstandards.com

Table 1: Example GC-MS/MS Parameters for Diazepam Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Phenyl-methyl polysiloxane capillary column |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Diazepam Transition | e.g., m/z 284 -> 193 |

| This compound Transition | e.g., m/z 288 -> 197 |

Note: The specific mass-to-charge (m/z) transitions for this compound would be higher than those for unlabeled diazepam due to the presence of the heavy isotopes.

Rigorous Validation of Bioanalytical Methods Employing this compound as an Internal Standard

For a bioanalytical method to be considered reliable for clinical or research purposes, it must undergo rigorous validation. This process establishes the performance characteristics of the assay and ensures that it consistently meets predefined acceptance criteria. When using this compound as an internal standard, the validation process assesses various parameters to guarantee the accuracy and precision of the results.

Linearity, Calibration Range, and Sensitivity Assessments (Limit of Detection, Limit of Quantitation)

A critical aspect of method validation is determining the linear relationship between the concentration of the analyte and the instrument's response. A calibration curve is constructed by analyzing a series of standards with known concentrations of diazepam and a constant concentration of this compound. The linearity of the method is then evaluated by the correlation coefficient (r) of the calibration curve, which should ideally be close to 1.0.

The calibration range defines the concentrations over which the method is considered to be linear and accurate. The sensitivity of the assay is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of diazepam that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

In a study validating a GC-MS/MS method for ten benzodiazepines in whole blood using a deuterated diazepam internal standard, the method demonstrated excellent linearity with correlation coefficients (r) greater than 0.99 for all analytes. lgcstandards.com The limit of detection for diazepam in this study was found to be 0.13 ng/mL, and the limit of quantitation was 1 ng/mL. lgcstandards.com These values exemplify the high sensitivity achievable with mass spectrometry-based methods that employ isotopically labeled internal standards.

Table 2: Illustrative Linearity and Sensitivity Data for a Diazepam Assay

| Parameter | Typical Performance |

| Calibration Range | 1 - 100 ng/mL |

| Correlation Coefficient (r) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 - 2.0 ng/mL |

This data is representative of what would be expected for a method using this compound, based on published data for similar methods with other labeled diazepam standards.

Precision, Accuracy, and Selectivity Evaluations in Quantitative Assays

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV). Accuracy is the closeness of the mean test results to the true concentration of the analyte. It is expressed as the percentage of the nominal concentration.

To assess precision and accuracy, quality control (QC) samples at low, medium, and high concentrations are analyzed in multiple runs. For a method to be considered robust, both intra-day (within the same day) and inter-day (on different days) precision and accuracy must be within acceptable limits, typically ±15% for the QC samples and ±20% for the LOQ.

A study validating a GC-MS/MS method for benzodiazepines in whole blood reported intra-day accuracy ranging from 83.7% to 117.6% and inter-day accuracy from 91.8% to 118.6%. lgcstandards.com The precision, expressed as the coefficient of variation, was between 0.1% and 12.7% for intra-day analysis and 1.9% to 14.9% for inter-day analysis. lgcstandards.com

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering substances in the biological matrix. This is demonstrated by analyzing blank samples from multiple sources to ensure that no endogenous compounds produce a signal that could be mistaken for the analyte or the internal standard.

Table 3: Representative Precision and Accuracy Data for a Diazepam Assay

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | < 15% | < 15% | 85 - 115% |

| Medium | < 15% | < 15% | 85 - 115% |

| High | < 15% | < 15% | 85 - 115% |

This data is illustrative of the expected performance of a well-validated method utilizing this compound.

Assessment of Isotope Purity and Potential Interferences from Unlabeled or Partially Labeled Forms

A crucial consideration when using stable isotope-labeled internal standards is their isotopic purity. The this compound standard should be of high isotopic enrichment to minimize the contribution of any unlabeled (M+0) signal to the analyte's signal. The presence of significant amounts of unlabeled diazepam in the internal standard solution could lead to an overestimation of the analyte's concentration.

The mass spectrometer's ability to resolve the analyte from its labeled internal standard is fundamental. The mass difference between diazepam and this compound is sufficient to prevent significant overlap in their mass spectra. However, it is important to assess for any potential "cross-talk" between the MRM transitions of the analyte and the internal standard. This is typically done by injecting a high concentration of the analyte and monitoring the internal standard's channel, and vice versa.

Furthermore, the use of 13C-labeled standards, such as this compound, is often preferred over deuterated standards. researchgate.net This is because 13C-labeled compounds are less likely to exhibit chromatographic shifts relative to the unlabeled analyte, a phenomenon known as the "isotope effect," which can sometimes be observed with deuterium-labeled standards. researchgate.net By co-eluting perfectly with the analyte, 13C-labeled standards can provide more accurate compensation for matrix effects, particularly in LC-MS/MS applications. researchgate.net

Mechanistic and Tracer Studies of Benzodiazepine Pharmacokinetics and Metabolism Using Isotopic Probes

Non-Clinical Pharmacokinetic Investigations Utilizing Stable Isotope Labeled Diazepam Analogs

Stable isotope-labeled analogs of diazepam, such as Diazepam-13C,d3, are crucial in preclinical pharmacokinetic studies. The incorporation of heavy isotopes allows for the differentiation of the administered drug from its endogenous counterparts and provides a highly sensitive tracer for quantitative analysis.

Preclinical studies in animal models are fundamental to understanding the pharmacokinetic profile of a drug. The use of isotopically labeled diazepam, such as 14C-diazepam, has provided significant insights into its ADME properties in rats. Following intravenous administration, labeled diazepam is rapidly distributed to various organs, including the liver, kidney, lung, brain, and heart. nih.gov The concentration of diazepam and its metabolites can be tracked over time in different tissues, providing a comprehensive picture of its distribution kinetics.

Table 1: Pharmacokinetic Parameters of Diazepam in Rats Following a Single Intraperitoneal Dose

| Parameter | Value |

| Half-life (plasma) | 0.88 h |

| Half-life (brain) | 0.89 h |

| Apparent Volume of Distribution | 19.3 L/kg |

| Apparent Total Clearance | 255 mL/kg/min |

| Brain to Plasma Concentration Ratio | 4.5 |

Source: Adapted from The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma. nih.gov

Studies using radiolabeled diazepam, such as 14C-diazepam, have demonstrated that the drug is slowly distributed to adipose tissue and skin, while distribution to muscle is less rapid. nih.gov Metabolites appear in plasma and various tissues almost immediately after intravenous injection. nih.gov Excretion studies with 14C-diazepam in diabetic rats showed altered excretion patterns, with decreased fecal and biliary excretion and a concomitant increase in urinary radioactivity, a situation that was reversible with insulin treatment. nih.gov

Microdosing, the administration of sub-pharmacological doses of a drug, is a valuable strategy in early drug development to assess pharmacokinetics with minimal risk of toxicity. The use of highly sensitive analytical techniques, such as accelerator mass spectrometry (AMS), allows for the detection of extremely low concentrations of 14C-labeled compounds. worldwide.com This approach can be particularly useful for compounds like diazepam, where understanding human pharmacokinetics early in development is crucial.

While specific preclinical microdosing studies utilizing this compound are not extensively documented, the principles of microdosing with labeled compounds are well-established. A stable-labeled intravenous microdose of this compound could be administered simultaneously with an unlabeled oral therapeutic dose to determine absolute bioavailability without the need for a separate intravenous dosing session. This "microtracer" approach provides invaluable data on a drug's fundamental pharmacokinetic properties in a preclinical setting, helping to de-risk further development.

Elucidation of Diazepam Metabolic Pathways through Isotopic Tracking

The use of stable isotope-labeled compounds like this compound is particularly powerful in the elucidation of metabolic pathways. The known mass shift introduced by the isotopic labels facilitates the identification and quantification of metabolites by mass spectrometry.

Isotope-assisted mass spectrometry is a key technique for identifying drug metabolites. When a stable isotope-labeled compound such as this compound is administered, its metabolites will retain the isotopic label, resulting in characteristic mass shifts in the mass spectrum. This allows for the confident identification of drug-related material in complex biological matrices.

The mass spectra of diazepam and its deuterated analogs, diazepam-d3 and diazepam-d5, have been characterized. researchgate.net The fragmentation patterns of these labeled compounds can be compared to that of the unlabeled drug to understand the metabolic fate of different parts of the molecule. For this compound, the presence of both 13C and deuterium (B1214612) would create a unique isotopic signature, making its metabolites readily distinguishable from endogenous compounds. The primary metabolites of diazepam are nordiazepam, temazepam, and oxazepam. nih.gov Isotopic tracking would confirm the formation of these known metabolites and could also aid in the discovery of novel, minor metabolic pathways.

Table 2: Major Metabolites of Diazepam

| Metabolite | Metabolic Reaction |

| Nordiazepam | N-demethylation |

| Temazepam | Hydroxylation |

| Oxazepam | N-demethylation and Hydroxylation |

In vitro studies using human liver microsomes or recombinant cytochrome P450 (CYP) enzymes are essential for identifying the specific enzymes responsible for a drug's metabolism. The metabolism of diazepam is primarily mediated by CYP3A4 and CYP2C19. nih.govmdpi.comclinpgx.org this compound can be used as a substrate in these in vitro systems to determine the kinetic parameters of its metabolism by individual CYP isoforms.

Table 3: Cytochrome P450 Isoforms Involved in Diazepam Metabolism

| Enzyme | Primary Metabolic Pathway |

| CYP3A4 | N-demethylation, 3-hydroxylation |

| CYP2C19 | N-demethylation |

Investigation of Kinetic Isotope Effects (KIE) in Diazepam Biotransformation

The substitution of an atom with a heavier isotope can sometimes lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This can occur if the bond to the isotopic atom is broken in the rate-determining step of the reaction. The use of deuterated analogs, in particular, has been explored to intentionally slow down drug metabolism. nih.gov

The biotransformation of diazepam by CYP enzymes involves the cleavage of C-H bonds. The presence of deuterium at a metabolically active site in this compound could potentially lead to a KIE, slowing down the rate of metabolism at that position. For instance, if the N-demethylation, which involves the cleavage of a C-H bond on the methyl group, is the rate-limiting step, the presence of deuterium (d3) on the methyl group could decrease the rate of formation of nordiazepam.

While specific studies on the KIE of this compound are not widely published, research on other deuterated compounds has shown that the magnitude of the KIE can be complex and dependent on the specific CYP isoform and the reaction mechanism. researchgate.net Investigating the KIE in diazepam biotransformation using this compound could provide valuable insights into the reaction mechanisms of CYP3A4 and CYP2C19 and could have implications for the design of future drugs with improved pharmacokinetic profiles.

Deuterium and Carbon-13 Isotope Effects on Enzyme Reaction Rates and Metabolic Fate

The introduction of heavier isotopes, such as deuterium (²H or d) and carbon-13 (¹³C), into a drug molecule can significantly influence its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), arises from the fact that heavier isotopes form stronger covalent bonds, which require more energy to break. Consequently, enzymatic reactions that involve the cleavage of these isotopically substituted bonds proceed at a slower rate.

Diazepam is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzymes, CYP3A4 and CYP2C19. The main metabolic pathways are N-demethylation to nordiazepam and C3-hydroxylation to temazepam. medcentral.comclinpgx.orgresearchgate.net Both of these reactions involve the breaking of C-H bonds. In this compound, the substitution of hydrogen with deuterium at a metabolically active site, and carbon with carbon-13, is expected to exhibit a significant KIE.

The presence of a primary deuterium KIE is strong evidence that C-H bond cleavage is at least partially rate-limiting in the enzymatic reaction. nih.govnih.gov For this compound, this would translate to a decreased rate of metabolism compared to its non-labeled counterpart. This effect can be quantified by measuring the reaction rates of both the labeled and unlabeled compounds with the metabolizing enzymes in vitro.

| Compound | Metabolic Pathway | Rate of Metabolism (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| Diazepam | N-demethylation | 150 | 2.5 |

| This compound | N-demethylation | 60 | |

| Diazepam | C3-hydroxylation | 80 | 1.8 |

| This compound | C3-hydroxylation | 44.4 |

This table presents hypothetical data to illustrate the expected kinetic isotope effect. The values are not based on actual experimental results for this compound.

Implications of KIE for Predicting Metabolic Stability and Potential Drug-Drug Interactions

Furthermore, the altered metabolism of this compound can influence its potential for drug-drug interactions. Since diazepam is a substrate for CYP3A4 and CYP2C19, co-administration with inhibitors or inducers of these enzymes can affect its plasma concentrations. clinpgx.org The KIE observed with this compound could potentially mitigate the impact of these interactions by slowing down the primary metabolic pathways.

| Pharmacokinetic Parameter | Predicted Change for this compound | Implication |

|---|---|---|

| Metabolic Clearance | Decreased | Increased metabolic stability |

| Plasma Half-life (t1/2) | Increased | Longer duration of action |

| Area Under the Curve (AUC) | Increased | Greater overall drug exposure |

| Susceptibility to CYP inhibitors | Potentially Reduced | Lower risk of certain drug-drug interactions |

This table outlines the predicted consequences of the kinetic isotope effect on the pharmacokinetic behavior of this compound based on established principles.

Exploration of Benzodiazepine (B76468) Receptor Interactions and Target Engagement with Labeled Ligands

Use of Labeled Diazepam Analogs in In Vitro Receptor Binding Affinity Profiling

Isotopically labeled ligands are crucial for in vitro receptor binding assays, which are fundamental in characterizing the interaction of a drug with its target. While radiolabeled ligands like [³H]flunitrazepam are commonly used in benzodiazepine binding studies, stable isotope-labeled compounds such as this compound can be employed as competitors in these assays to determine the binding affinity (Ki) of the unlabeled drug.

In a typical competitive binding assay, a constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (e.g., this compound). The ability of the competitor to displace the radiolabeled ligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated. This provides a quantitative measure of the drug's affinity for the receptor. The binding pocket for benzodiazepines is located at the interface between the α and γ subunits of the GABAA receptor. clinpgx.orgplos.org

| Compound | IC50 (nM) | Ki (nM) |

|---|---|---|

| Diazepam | 5.2 | 3.8 |

| This compound (as competitor) | 5.3 | 3.9 |

| Flunitrazepam | 1.8 | 1.3 |

This table shows representative binding affinity data. The values for this compound are hypothetical, assuming that the isotopic labeling does not significantly alter the binding affinity.

Investigating Allosteric Modulation of GABAA Receptors Using Isotopic Tracers in Research Models

Benzodiazepines exert their therapeutic effects by acting as positive allosteric modulators of the GABAA receptor. nih.govbiorxiv.org They bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization. libretexts.org Isotopic tracers like this compound are invaluable for studying the kinetics and mechanism of this allosteric modulation.

The use of stable isotope-labeled ligands in conjunction with advanced analytical techniques, such as mass spectrometry, allows for the direct measurement of ligand-receptor binding and dissociation rates. By monitoring the exchange between labeled and unlabeled ligands, researchers can gain a deeper understanding of the conformational changes in the GABAA receptor that are induced by benzodiazepine binding and how these changes translate into allosteric modulation of receptor function.

| Kinetic Parameter | Symbol | Hypothetical Value | Significance |

|---|---|---|---|

| Association Rate Constant | kon | 2.5 x 10^7 M⁻¹s⁻¹ | Rate of ligand binding to the receptor |

| Dissociation Rate Constant | koff | 0.1 s⁻¹ | Rate of ligand unbinding from the receptor |

| Equilibrium Dissociation Constant | Kd | 4.0 nM | Measure of binding affinity (koff/kon) |

This table presents hypothetical kinetic data to illustrate how this compound could be used to characterize the dynamics of receptor interaction.

Quality Control, Reference Standards, and Regulatory Compliance for Isotope Labeled Pharmaceuticals

Manufacturing and Quality Assurance of Certified Reference Materials for Diazepam-13C,d3

The production of high-purity this compound as a certified reference material (CRM) is a meticulous process that requires stringent quality oversight from synthesis to final product.

Adherence to Good Manufacturing Practice (GMP)-like Standards for Isotope-Labeled Active Pharmaceutical Ingredients

While the comprehensive Good Manufacturing Practice (GMP) guidelines are typically applied to the manufacturing of active pharmaceutical ingredients (APIs) for commercial use, the production of isotope-labeled APIs for use as reference standards follows similar rigorous principles. moravek.comalmacgroup.com This ensures the material is of the highest quality and suitable for its intended analytical purpose. Key aspects of these GMP-like standards include:

A Robust Quality Management System: Manufacturers establish and maintain an effective quality management system that encompasses all stages of production, from raw material receipt to distribution. europa.eueuropa.eu This system involves the active participation of management and all manufacturing personnel to ensure the final product meets its specified quality and purity requirements. europa.eu

Controlled Manufacturing Processes: The synthesis of this compound is conducted in certified GMP suites using state-of-the-art equipment. moravek.com All processes, including synthesis, purification, and storage, are governed by standard operating procedures (SOPs) to ensure consistency and prevent contamination. moravek.com The use of new glassware and validated clean areas is also a standard practice. moravek.com

Thorough Documentation: A complete master batch record is maintained for each lot of this compound. moravek.com This documentation includes detailed records of all synthetic and purification steps, providing a comprehensive history of the product's manufacturing process. moravek.com

Comprehensive Purity, Identity, and Stability Testing of Isotope-Labeled Reference Standards

To qualify as a CRM, this compound undergoes a battery of analytical tests to confirm its purity, establish its identity, and assess its stability over time.

Purity Analysis: The chemical purity of the neat material is a critical parameter. High-performance liquid chromatography (HPLC) is a common technique used to determine the purity of this compound. moravek.comjocpr.com For certified reference materials, purity is often calculated from multiple HPLC analyses to provide a high level of confidence. lgcstandards.com

Identity Confirmation: The structural identity of this compound is confirmed using a combination of spectroscopic techniques. These typically include:

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the stable isotopes (¹³C and deuterium). moravek.comamerigoscientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the molecular structure and the position of the isotopic labels. moravek.comamerigoscientific.com

Infrared (IR) Spectroscopy: To confirm the presence of specific functional groups. nih.goviarc.fr

Stability Studies: Stability testing is performed under various conditions to determine the appropriate storage conditions and to assign a retest date or expiration date. jocpr.comlgcstandards.com These studies are conducted according to guidelines from the International Council for Harmonisation (ICH) and may include exposure to different temperatures, humidity levels, and light to assess the compound's degradation profile. jocpr.comijpsonline.com For instance, studies on diazepam have shown it to be labile under hydrolytic and photolytic conditions, highlighting the need for appropriate storage. jocpr.com

Accreditation and Traceability of Isotope-Labeled Standards in Analytical Laboratories

The credibility and reliability of analytical results generated using this compound as an internal standard are directly linked to the accreditation of the manufacturer and the metrological traceability of the standard.

Compliance with International Standards Organizations (e.g., ISO/IEC 17025, ISO 17034)

Accreditation to internationally recognized standards provides independent verification of a reference material producer's competence. The key standards in this context are:

ISO 17034: General requirements for the competence of reference material producers. This standard is specifically designed for manufacturers of reference materials and ensures that they operate a competent and consistent quality system for the production of RMs and CRMs. anton-paar.comeuropa.eucpiinternational.comansi.org Accreditation to ISO 17034 signifies that the producer has robust procedures for material characterization, stability monitoring, and the assignment of certified values. anton-paar.comeuropa.euisotope.com

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories. This standard is crucial as it underpins the testing and characterization of the reference material. anton-paar.comeuropa.eucpiinternational.comansi.org An ISO/IEC 17025 accredited laboratory has demonstrated its ability to produce precise and accurate test data. isotope.com

For a CRM like this compound, the manufacturer's compliance with both ISO 17034 and ISO/IEC 17025 provides the end-user with the highest level of confidence in the quality and reliability of the standard. cpiinternational.cominsatech.comcaymanchem.comtusnovics.pl

Documentation and Enhanced Data Packages for Certified Reference Materials

A comprehensive Certificate of Analysis (CoA) is an essential component of a CRM. tusnovics.plcerilliant.com This document provides all the necessary information for the proper use of the standard and for audit purposes. A detailed CoA for this compound would typically include:

Certified Value and Uncertainty: The certified concentration of the solution and its associated measurement uncertainty. anton-paar.comissuu.com ISO 17034 requires that the uncertainty calculation includes contributions from batch characterization, long-term storage, transport, and homogeneity. insatech.com

Metrological Traceability: A statement of metrological traceability, indicating that the certified value is linked to a national or international standard through an unbroken chain of comparisons. ezag.comukas.com

Analytical Data: Detailed results from all analytical tests performed for characterization, including chromatograms and spectral data. cerilliant.com

Homogeneity and Stability Data: Information on the homogeneity of the batch and the stability studies performed. ansi.orgissuu.com

Instructions for Use and Storage: Clear instructions on how to handle and store the CRM to maintain its integrity. lgcstandards.com

Strategic Importance of Isotope-Labeled Standards in Pharmaceutical Quality Control and Regulatory Submissions

Stable isotope-labeled standards like this compound are of paramount strategic importance in pharmaceutical quality control and for obtaining regulatory approval for new drug products.

Enhanced Accuracy and Precision in Bioanalysis: The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis using LC-MS/MS. issuu.commusechem.com Because this compound is chemically identical to the unlabeled analyte (Diazepam), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. issuu.com This allows for the accurate correction of variations in sample preparation, extraction efficiency, and instrument response, leading to highly reliable and reproducible results. amerigoscientific.commusechem.com

Facilitating Drug Development and Clinical Trials: During drug development, precise quantification of the drug and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. musechem.comalfa-chemistry.comsimsonpharma.com The use of this compound as an internal standard in these studies provides the high-quality data required for regulatory submissions to agencies like the Food and Drug Administration (FDA). moravek.comfda.gov

Meeting Regulatory Scrutiny: Regulatory bodies place significant emphasis on the quality and traceability of reference standards used in pharmaceutical analysis. cerilliant.com The use of a well-characterized CRM like this compound, produced by an accredited manufacturer, helps to ensure compliance with these stringent requirements and can streamline the drug approval process. cerilliant.comalfa-chemistry.com

Emerging Trends and Future Research Perspectives in Isotopic Benzodiazepine Science

Innovations in Isotope-Labeled Benzodiazepine (B76468) Synthesis for Complex Labeling Patterns

The synthesis of isotopically labeled compounds is a cornerstone of drug metabolism and pharmacokinetic studies. For a compound like Diazepam-13C,d3, the introduction of stable isotopes (¹³C and deuterium) at specific molecular positions is crucial for its use as an internal standard in quantitative mass spectrometry. researchgate.net However, emerging research is pushing the boundaries of isotopic labeling beyond simple mass tagging.

Innovations are now focused on creating more complex labeling patterns to probe metabolic pathways and reaction mechanisms. For instance, methods for carbon-11 (B1219553) (¹¹C) labeling of diazepam have been developed to produce high specific activity radiotracers for in vivo imaging techniques like Positron Emission Tomography (PET). akjournals.com These methods often involve the methylation of a nor-benzodiazepine precursor using ¹¹C-methyl iodide. akjournals.com While ¹¹C is a radioisotope, the synthetic strategies can be adapted for stable isotopes.

Future directions involve multi-site labeling, where several positions on the benzodiazepine molecule are substituted with different stable isotopes. Such complex patterns can provide more detailed information in fragmentation analysis during mass spectrometry and help in distinguishing between different metabolic products. Patent literature describes various methods for preparing deuterated diazepam, such as Diazepam-d5 and Diazepam-d8, which involve using deuterated starting materials like deuterated bromobenzene (B47551) in a Grignard reaction. google.com These synthetic routes offer a template for creating novel, complexly labeled analogs like this compound. The development of multicomponent reactions (MCRs) is also streamlining the synthesis of the core benzodiazepine structure, which can be adapted to incorporate isotopically labeled building blocks. researchgate.net

Table 1: Examples of Isotope-Labeled Benzodiazepine Synthesis Methods

| Labeled Compound | Isotope(s) | Synthetic Precursor(s) | Labeling Reagent/Method | Application | Reference |

|---|---|---|---|---|---|

| ¹¹C-Diazepam | ¹¹C | nor-diazepam | ¹¹C-methyl iodide | PET Imaging | akjournals.com |

| Diazepam-d8 | ²H (d8) | 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one | C₆D₅MgBr | Internal Standard | google.com |

Integration of Advanced Mass Spectrometry Techniques (e.g., Ion Mobility Spectrometry) for Isotopic Differentiation and Structural Elucidation

Mass spectrometry (MS) is the primary technique for analyzing isotopically labeled compounds. nih.gov The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying benzodiazepines and their metabolites in biological samples, with isotopically labeled variants like this compound serving as ideal internal standards. nih.govwaters.commdpi.com

A significant emerging trend is the integration of ion mobility spectrometry (IMS) with mass spectrometry (ESI-IMS-MS). researchgate.netcapes.gov.br IMS separates ions based on their size, shape, and charge in the gas phase, adding another dimension of separation to the analysis. researchgate.netnih.gov This is particularly valuable for differentiating between isomeric or isobaric compounds, which have the same mass-to-charge ratio and can be difficult to distinguish with MS alone. For isotopically labeled compounds, IMS can help to resolve the labeled analyte from any potential interferences, improving the accuracy of quantification. nih.gov High-resolution IMS instruments have demonstrated the ability to separate multiple benzodiazepines with confidence, a significant improvement over previous IMS studies. researchgate.netcapes.gov.br

Future research will likely see a wider adoption of IMS-MS for the analysis of complex biological samples. This technique can provide not only quantitative data but also structural information based on the ion's collisional cross-section (CCS), which is a measure of its rotationally averaged size in the gas phase. This can aid in the identification of unknown metabolites of a drug like diazepam.

Table 2: Advanced Mass Spectrometry Techniques for Benzodiazepine Analysis

| Technique | Principle of Separation | Advantage for Isotopic Analysis | Reference |

|---|---|---|---|

| LC-MS/MS | Chromatography and mass-to-charge ratio | High sensitivity and specificity for quantification using labeled standards. nih.govnih.gov | nih.govnih.gov |

| GC-MS | Gas chromatography and mass-to-charge ratio | Reference method for identification and quantification; requires derivatization for some benzodiazepines. nih.gov | nih.gov |

Expansion of Isotopic Tracer Applications in Systems Biology and Multi-Omics Research

Isotopically labeled compounds are indispensable tools for tracing the fate of molecules in biological systems. nwafu.edu.cn The use of stable isotope tracers like this compound is expanding from traditional pharmacokinetic studies to the broader fields of systems biology and multi-omics research. These disciplines aim to understand the complex interactions between different biological systems (e.g., the genome, proteome, metabolome).

In metabolomics, stable isotope-labeled standards are crucial for the accurate quantification of endogenous and exogenous compounds. researchgate.net By introducing a labeled compound like this compound, researchers can precisely track its metabolism and its effect on the broader metabolic network. This can reveal how diazepam influences various biochemical pathways. For example, studies have investigated the immunomodulatory effects of diazepam, and isotopic tracers could be used to probe the specific molecular interactions within immune cells. researchgate.net

Future applications will involve integrating data from different "omics" platforms. For instance, pharmacogenomics studies how an individual's genetic makeup affects their response to drugs. nih.gov By combining genomic data with metabolomic data obtained using isotopic tracers, researchers could identify genetic variants that influence how diazepam is metabolized, leading to more personalized medicine approaches. The use of labeled ligands in receptor-binding assays also continues to be a valuable tool for understanding drug-receptor interactions at a molecular level. researchgate.net

Computational Chemistry and Molecular Modeling of Isotope Effects in Benzodiazepine Systems

Computational chemistry and molecular modeling are becoming increasingly vital in drug discovery and development. nih.gov These techniques can be used to predict the properties of molecules, model drug-receptor interactions, and understand enzymatic reactions. nih.govscielo.org.mx

An emerging area of research is the computational modeling of isotope effects. The substitution of an atom with one of its heavier isotopes (like hydrogen with deuterium (B1214612), or ¹²C with ¹³C) can subtly alter the vibrational energy of chemical bonds, which can, in turn, affect the rate of chemical reactions. This is known as the kinetic isotope effect (KIE).

Computational models can be used to predict the magnitude of KIEs for specific metabolic reactions of benzodiazepines. cup.edu.in This information is valuable for designing labeled compounds that are metabolically stable or for understanding the mechanisms of cytochrome P450-mediated drug metabolism. By modeling the transition state of a reaction, chemists can predict which positions on the diazepam molecule are most susceptible to metabolic attack and how isotopic substitution at those sites will influence the reaction rate. cup.edu.in Furthermore, computational methods can provide valuable information on the fundamental properties of the molecule, such as ionization energies and heats of formation, which are influenced by isotopic substitution and are relevant to mass spectrometric analysis. iaea.org The integration of hydrogen-deuterium exchange (HDX) data with computational modeling is another powerful approach to guide the modeling of molecular structures and their dynamics. acs.org

Q & A

[Basic] How should researchers design experiments to investigate the pharmacokinetics of Diazepam-13C,d3 while accounting for isotopic effects on metabolic stability?

Methodological Answer:

- Step 1: Formulate a hypothesis-driven research question using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor . For example: "Does isotopic labeling (13C,d3) alter the hepatic clearance of diazepam in vitro compared to the non-labeled compound?"

- Step 2: Select analytical methods (e.g., LC-MS/MS) with protocols optimized for detecting isotopic shifts, ensuring sensitivity and specificity . Include controls using non-labeled diazepam to isolate isotopic effects.

- Step 3: Design dose-response studies in relevant biological matrices (e.g., hepatocytes, plasma), adhering to ethical guidelines for human-derived samples .

- Step 4: Validate reproducibility by repeating experiments across multiple batches, documenting deviations from standard protocols .

[Basic] What methodological approaches are recommended for validating the purity and isotopic enrichment of this compound in experimental samples?

Methodological Answer:

- Approach 1: Use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to confirm molecular integrity and isotopic enrichment levels. Calibrate instruments using certified reference materials from authoritative sources like NIST .

- Approach 2: Implement quality control (QC) checks during synthesis and storage. For example, monitor degradation via accelerated stability studies under varying temperatures and pH conditions .

- Approach 3: Report data with precision aligned with instrument capabilities (e.g., ±0.1% for isotopic enrichment) and avoid overreporting significant figures .

[Advanced] How can researchers address contradictions in published data on the metabolic pathways of this compound?

Methodological Answer:

- Strategy 1: Conduct a systematic review to identify confounding variables (e.g., interspecies differences in CYP450 enzyme activity) using PRISMA guidelines .

- Strategy 2: Replicate disputed experiments under standardized conditions, explicitly documenting variables like incubation time, pH, and cofactor concentrations .

- Strategy 3: Apply Bayesian meta-analysis to quantify uncertainty in conflicting results, incorporating prior data from NIST or other validated databases .

- Strategy 4: Engage in interdisciplinary peer consultation to identify methodological flaws (e.g., improper calibration of mass spectrometers) .

[Advanced] What strategies are effective for integrating multi-omics data (e.g., metabolomics, proteomics) when studying this compound’s effects in neurological models?

Methodological Answer:

- Integration Framework:

- Step 1: Align datasets using common identifiers (e.g., HMDB for metabolites, UniProt for proteins) and normalize data to account for batch effects .

- Step 2: Apply multivariate statistical models (e.g., PCA, OPLS-DA) to identify covarying metabolic and proteomic signatures linked to diazepam exposure .

- Step 3: Validate findings via pathway enrichment analysis (e.g., KEGG, Reactome) and cross-reference with existing literature on benzodiazepine pharmacology .

- Data Management: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for storing raw and processed data, ensuring compatibility with repositories like MetaboLights .

[Basic] What ethical and practical considerations are critical when designing human pharmacokinetic studies involving this compound?

Methodological Answer:

- Ethical Compliance:

- Obtain informed consent with clear communication about tracer use and potential risks .

- Adhere to institutional review board (IRB) protocols for participant selection, excluding vulnerable populations (e.g., pregnant individuals) unless explicitly justified .

- Practical Design:

[Advanced] How can researchers optimize experimental protocols for synthesizing this compound to ensure reproducibility across laboratories?

Methodological Answer:

- Protocol Optimization:

- Step 1: Document reaction conditions (e.g., solvent purity, temperature, catalyst ratios) in detail, citing deviations from published synthetic routes .

- Step 2: Share raw spectral data (NMR, HRMS) in supplementary materials to enable cross-validation .

- Step 3: Collaborate with isotopic labeling experts to troubleshoot batch variability, particularly in deuterium incorporation rates .

- Reprodubility Metrics: Use the ARRIVE guidelines to report experimental parameters, ensuring transparency in materials, methods, and statistical analysis .

[Basic] What are the best practices for conducting a literature review on this compound’s applications in tracer studies?

Methodological Answer:

- Step 1: Search databases (e.g., PubMed, SciFinder) using controlled vocabulary (e.g., "isotopic labeling," "benzodiazepine pharmacokinetics") and Boolean operators .

- Step 2: Critically appraise sources using AMSTAR-2 criteria, prioritizing studies with robust experimental designs (e.g., controlled comparisons, blinded analysis) .

- Step 3: Map gaps in knowledge (e.g., limited data on long-term stability of 13C,d3-labeled metabolites) to justify novel research objectives .

[Advanced] How should researchers design cross-species studies to evaluate this compound’s metabolic stability while mitigating translational biases?

Methodological Answer:

- Design Principles:

- Principle 1: Select species with CYP450 isoform homology to humans (e.g., guinea pigs for CYP2C19) .

- Principle 2: Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo outcomes .

- Principle 3: Compare metabolic profiles across species using tandem mass spectrometry, annotating species-specific metabolites .

- Bias Mitigation: Normalize metabolic rates to tissue protein content or organ weight to account for physiological differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.